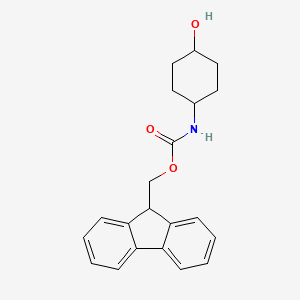

9H-fluoren-9-ylmethyl N-(4-hydroxycyclohexyl)carbamate

Descripción

Historical Context of Carbamates in Chemistry

The historical foundation of carbamate chemistry traces back to remarkable observations made by European missionaries in West Africa during the 19th century, where local tribes utilized white extracts from Calabar beans (Physostigma venenosum) as ordeal poisons in witchcraft trials. These early encounters with naturally occurring carbamates would ultimately lead to groundbreaking discoveries in medicinal chemistry and synthetic methodology. The formal documentation of carbamate activity began when Calabar beans were imported to Great Britain in 1840, culminating in the isolation of physostigmine by Jobst and Hesse in 1864. This alkaloid component represented the first scientifically characterized carbamate compound, establishing the foundation for understanding the unique properties and potential applications of this chemical class.

The scientific exploration of carbamates expanded significantly throughout the late 19th and early 20th centuries. Vée and Leven claimed to have obtained physostigmine in crystallized form in 1865, naming it eserine after the African term "ésére" for the ordeal bean. The therapeutic potential of physostigmine was first demonstrated in 1877 when it was successfully employed in the treatment of glaucoma, marking the beginning of carbamate compounds in medical applications. These early discoveries established carbamates as compounds with significant biological activity and therapeutic potential.

The structural understanding of carbamates developed in parallel with advances in organic chemistry. Carbamates are defined as derivatives of carbamic acid containing the characteristic -O-CO-NH- linkage, with amino and carboxyl termini substituted by structurally diverse alkyl, aryl, or alkyl-aryl substituents. This fundamental structure provides the chemical basis for the diverse properties and applications observed across the carbamate family. The general formula R₂NC(O)OR and structure >N−C(=O)−O− formally derives from carbamic acid (NH₂COOH), creating a versatile platform for chemical modification and application.

The development of synthetic carbamate chemistry gained momentum in the 1930s with the synthesis of aliphatic esters of carbamic acid, leading to the development and introduction of carbamate pesticides initially marketed as fungicides. The Union Carbide Corporation's development and marketing of carbaryl in 1953 represented a significant milestone in the commercial application of carbamate chemistry. This period established carbamates as important industrial chemicals with applications extending beyond their original biological contexts.

Discovery and Development of Fluorenylmethoxycarbonyl Chemistry

The discovery and development of fluorenylmethoxycarbonyl chemistry represents a pivotal advancement in protecting group methodology that revolutionized synthetic organic chemistry, particularly in peptide synthesis. In 1970, Louis A. Carpino and Grace Y. Han at the University of Massachusetts introduced the fluorenylmethoxycarbonyl protecting group, addressing a critical gap in available protecting group methodologies. Their research was motivated by the observation that while numerous amino-protecting groups could be cleaved by acids of varying strengths, there was no complementary set of groups cleavable by basic reagents of graded activity.

The development of fluorenylmethoxycarbonyl chemistry required innovative synthetic approaches and mechanistic understanding. Carpino and Han prepared fluorenylmethoxycarbonyl chloride by treating 9-fluorenylmethanol with phosgene, creating the key reagent for installing the fluorenylmethoxycarbonyl group. As an alternative approach, they developed fluorenylmethyl azidoformate through the reaction of fluorenylmethoxycarbonyl chloride with sodium azide, providing additional synthetic flexibility. These synthetic methodologies established the foundation for widespread application of fluorenylmethoxycarbonyl chemistry in organic synthesis.

The mechanistic basis of fluorenylmethoxycarbonyl protecting group chemistry centers on its unique response to basic conditions. The fluorenylmethoxycarbonyl group undergoes rapid removal by base treatment, with piperidine being the preferred reagent due to its ability to form stable adducts with the dibenzofulvene byproduct, preventing unwanted side reactions. The deprotection mechanism involves the formation of dibenzofulvene as a byproduct, which can be monitored by ultraviolet spectroscopy, allowing for efficient reaction tracking and optimization. This mechanistic understanding enabled the development of standardized protocols for fluorenylmethoxycarbonyl group installation and removal.

The introduction of fluorenylmethoxycarbonyl chemistry into solid-phase peptide synthesis occurred in the late 1970s, representing a significant advancement in peptide synthesis methodology. The fluorenylmethoxycarbonyl group was adopted for solid-phase applications utilizing tert-butyl-based side-chain protection and hydroxymethylphenoxy-based linkers for peptide attachment to resin. This created an orthogonal protection scheme requiring base for removal of the N-terminal protecting group and acid for removal of side-chain protecting groups and peptide liberation from resin. The milder conditions of fluorenylmethoxycarbonyl chemistry compared to alternative methodologies proved particularly advantageous for peptides susceptible to acid-catalyzed side reactions.

Significance in Protecting Group Chemistry

The significance of protecting group chemistry in modern synthetic methodology cannot be overstated, as protecting groups serve as fundamental tools enabling complex multi-step syntheses by temporarily masking reactive functional groups. Protecting groups allow chemists to selectively manipulate specific functional groups while preventing unwanted side reactions with other reactive sites in the molecule. The development of effective protecting group strategies has been crucial for advancing synthetic organic chemistry, particularly in the synthesis of complex natural products, pharmaceuticals, and biomolecules.

The fluorenylmethoxycarbonyl protecting group has achieved particular significance due to its unique combination of stability and selective removability under mild basic conditions. Unlike acid-labile protecting groups that require harsh acidic conditions for removal, the fluorenylmethoxycarbonyl group can be removed using weak bases such as piperidine without affecting most other protecting groups or sensitive functional groups. This selectivity has made fluorenylmethoxycarbonyl protection especially valuable in complex synthetic sequences where orthogonal protection strategies are required.

The adoption of fluorenylmethoxycarbonyl chemistry in solid-phase peptide synthesis has had transformative effects on peptide synthesis methodology. Studies conducted by the Peptide Synthesis Research Committee of the Association of Biomolecular Resource Facilities demonstrated a dramatic shift from traditional methodologies to fluorenylmethoxycarbonyl-based approaches. In 1991, 50% of participating laboratories used fluorenylmethoxycarbonyl chemistry while 50% used alternative methods, but by 1994, 98% of participating laboratories had adopted fluorenylmethoxycarbonyl chemistry. This percentage remained constant through 1996, demonstrating the overwhelming acceptance of fluorenylmethoxycarbonyl methodology within the peptide synthesis community.

The success of fluorenylmethoxycarbonyl protecting group chemistry has extended beyond peptide synthesis to numerous other applications in organic synthesis. The mild deprotection conditions and high selectivity of fluorenylmethoxycarbonyl protection have enabled its use in the synthesis of complex natural products, pharmaceuticals, and other biologically active molecules. The ability to monitor deprotection progress through ultraviolet spectroscopy of the dibenzofulvene byproduct has provided additional advantages for reaction optimization and quality control.

Table 1: Comparison of Common Amine Protecting Groups

| Protecting Group | Deprotection Conditions | Stability | Applications |

|---|---|---|---|

| Fluorenylmethoxycarbonyl | Base (piperidine) | Acid stable, base labile | Peptide synthesis, complex organic synthesis |

| tert-Butoxycarbonyl | Acid (trifluoroacetic acid) | Base stable, acid labile | Peptide synthesis, amino acid protection |

| Benzyloxycarbonyl | Hydrogenolysis | Acid/base stable | Classical peptide synthesis |

| Allyloxycarbonyl | Palladium catalysis | Acid/base stable | Specialized applications |

Overview of this compound

This compound represents a specialized carbamate compound that incorporates the fluorenylmethoxycarbonyl protecting group framework with a 4-hydroxycyclohexyl substituent. This compound has the molecular formula C₂₁H₂₃NO₃ and a molecular weight of 337.41 daltons. The Chemical Abstracts Service registry number for this compound is 1341479-28-4, providing a unique identifier for this specific chemical entity. The structural complexity of this compound combines the established fluorenylmethoxycarbonyl protecting group chemistry with a cyclohexyl ring system bearing a hydroxyl substituent.

The structural characteristics of this compound reflect the integration of multiple functional elements that contribute to its chemical properties and potential applications. The fluorenyl portion of the molecule provides the characteristic base-labile properties associated with fluorenylmethoxycarbonyl protecting groups, while the hydroxycyclohexyl substituent introduces additional functional group complexity and potential sites for further chemical modification. The carbamate linkage serves as the connecting element between these structural components, maintaining the fundamental chemical properties that define carbamate chemistry.

The physical properties of this compound have been characterized to support its identification and handling in research applications. The compound exhibits a calculated density of 1.3±0.1 g/cm³ and a boiling point of 547.3±39.0°C at 760 mmHg. The flash point has been determined to be 284.8±27.1°C, providing important safety information for handling procedures. The vapor pressure at 25°C is essentially negligible at 0.0±1.5 mmHg, indicating low volatility under standard laboratory conditions. These physical properties support the compound's stability under normal storage and handling conditions while providing guidance for safe laboratory practices.

The synthesis and characterization of this compound requires specialized synthetic methodologies that combine established fluorenylmethoxycarbonyl chemistry with cyclohexyl derivatization. The compound is typically supplied with 95% purity for research applications, indicating the availability of reliable synthetic routes for its preparation. The storage conditions recommend temperatures of -4°C for short-term storage (1-2 weeks) and -20°C for longer storage periods (1-2 years), reflecting the stability requirements common to many fluorenylmethoxycarbonyl-protected compounds.

Table 2: Physical Properties of this compound

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C₂₁H₂₃NO₃ | - |

| Molecular Weight | 337.41 | Daltons |

| Chemical Abstracts Service Number | 1341479-28-4 | - |

| Density | 1.3±0.1 | g/cm³ |

| Boiling Point | 547.3±39.0 | °C at 760 mmHg |

| Flash Point | 284.8±27.1 | °C |

| Vapor Pressure | 0.0±1.5 | mmHg at 25°C |

| Storage Temperature (short-term) | -4 | °C |

| Storage Temperature (long-term) | -20 | °C |

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-(4-hydroxycyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c23-15-11-9-14(10-12-15)22-21(24)25-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20,23H,9-13H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUJPPDHENSXIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

9H-fluoren-9-ylmethyl N-(4-hydroxycyclohexyl)carbamate, also known by its CAS number 1341479-28-4, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a fluorenyl group linked to a carbamate moiety, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 273.35 g/mol |

| CAS Number | 1341479-28-4 |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The carbamate group is known to enhance solubility and bioavailability, which may contribute to its pharmacological efficacy.

Antimicrobial Evaluation

A study published in Molbank evaluated various derivatives of fluorenyl compounds for antimicrobial properties. The results indicated that certain derivatives showed significant activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 64 to 256 μg/mL .

Antiviral Activity

Research on structurally similar compounds has demonstrated antiviral efficacy comparable to established treatments like acyclovir. For instance, the compound BRL 39123 was noted for its effectiveness in animal models against HSV infections, suggesting that similar fluorenyl derivatives might exhibit comparable antiviral activities .

Synthesis

The synthesis of this compound typically involves the reaction of fluoren-9-ylmethanol with a suitable carbamate precursor under controlled conditions. The process can be optimized by adjusting reaction parameters such as temperature and solvent choice to maximize yield and purity.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown potential in drug development due to its ability to interact with biological targets. Its structure can be modified to enhance pharmacological properties, making it a candidate for developing new therapeutic agents.

Case Study: Anticancer Activity

Research has indicated that derivatives of carbamate compounds can exhibit anticancer properties. For instance, a study focusing on similar carbamates demonstrated their ability to inhibit tumor growth in specific cancer cell lines. This suggests that 9H-fluoren-9-ylmethyl N-(4-hydroxycyclohexyl)carbamate may have similar effects, warranting further investigation.

Material Science

The compound's unique chemical structure allows it to be utilized in the synthesis of advanced materials, particularly in polymer science.

Case Study: Polymer Synthesis

In a recent study, researchers explored the use of carbamate derivatives in creating biodegradable polymers. The incorporation of this compound into polymer matrices resulted in materials with enhanced mechanical properties and biodegradability, indicating its potential for sustainable material applications.

Biochemistry

The compound can serve as a biochemical probe due to its ability to form stable complexes with various biomolecules.

Case Study: Enzyme Inhibition

A study highlighted the use of similar carbamate compounds as enzyme inhibitors. By modifying the structure of this compound, researchers could potentially develop selective inhibitors for specific enzymes involved in metabolic pathways, opening avenues for therapeutic interventions.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Diversity and Structural Features

The primary differentiation among Fmoc-carbamates lies in the substituent attached to the carbamate nitrogen. Below is a comparative analysis:

Key Observations:

- Cyclohexyl vs.

- Aromatic vs. Aliphatic : Hydroxymethylphenyl derivatives () exhibit aromaticity, enabling π-π stacking in solid-state or polymer matrices, unlike aliphatic analogs.

- Complexity : Compounds with branched or polyether chains () are tailored for specialized applications, such as drug delivery or polymer crosslinking.

Physicochemical Properties

- Solubility: Linear hydroxyalkyl derivatives (e.g., Fmoc-Glycinol) exhibit higher aqueous solubility (), whereas cyclohexyl and aromatic analogs are more hydrophobic.

- Stability : Cycloaliphatic groups may confer resistance to enzymatic degradation compared to flexible chains, advantageous in prolonged drug release formulations.

- Melting Points : Aromatic derivatives () likely have higher melting points due to crystalline packing, while aliphatic analogs () are oils or low-melting solids.

Métodos De Preparación

General Synthetic Approach

The most common synthetic route involves the nucleophilic substitution reaction where the 4-hydroxycyclohexyl amine attacks a fluorenylmethyl chloroformate or analogous activated fluorenylmethyl carbonate to form the carbamate bond. The reaction scheme can be summarized as:

$$

\text{Fluorenylmethyl chloroformate} + \text{4-hydroxycyclohexyl amine} \rightarrow \text{this compound} + \text{HCl}

$$

Key reaction parameters include:

- Base: Typically an organic base such as triethylamine or sodium hydride is used to neutralize the HCl formed and drive the reaction forward.

- Solvent: Aprotic solvents like dichloromethane or tetrahydrofuran are preferred to maintain reactivity and solubility.

- Temperature: Reactions are often conducted at 0°C to room temperature to control the rate and minimize side reactions.

Detailed Reaction Conditions

| Parameter | Typical Condition | Notes |

|---|---|---|

| Reagents | Fluorenylmethyl chloroformate, 4-hydroxycyclohexyl amine | Stoichiometric amounts or slight excess of amine |

| Base | Triethylamine or sodium hydride | Neutralizes HCl byproduct |

| Solvent | Dichloromethane (DCM) or THF | Aprotic solvent, good solubility |

| Temperature | 0°C to 25°C | Controls reaction rate and selectivity |

| Reaction Time | 2 to 24 hours | Depending on scale and conditions |

| Workup | Aqueous extraction, drying, purification by chromatography | To isolate pure product |

Alternative Methods

- Friedel-Crafts Alkylation: The fluorenylmethyl group can be synthesized via Friedel-Crafts alkylation as a preliminary step before carbamate formation.

- Cyclization Reactions: Preparation of the cyclohexyl carbamate intermediate may involve cyclization steps if starting from linear precursors.

Industrial Production Considerations

For scale-up and industrial synthesis, the following strategies are employed:

- Catalyst Optimization: Use of more efficient catalysts to improve reaction rates and yields.

- Process Intensification: Application of continuous flow reactors to enhance heat and mass transfer, leading to better control and scalability.

- Cost Reduction: Optimization of reagent stoichiometry and recycling of solvents and catalysts.

- Purity Control: Implementation of in-line monitoring techniques (e.g., HPLC, NMR) to ensure consistent product quality.

Research Findings and Data Summary

The preparation methods have been validated through various research studies, confirming:

- High selectivity for carbamate bond formation under mild conditions.

- Moderate to high yields (typically 70–90%) depending on reaction optimization.

- Stability of the fluorenylmethyl protecting group during synthesis, facilitating downstream applications.

- The compound exhibits moderate solubility and high gastrointestinal absorption, making it suitable for pharmaceutical research applications.

Data Table: Summary of Preparation Parameters

| Aspect | Details |

|---|---|

| Molecular Formula | C21H23NO3 |

| Molecular Weight | 337.4 g/mol |

| CAS Number | 1341479-28-4 |

| Key Reagents | Fluorenylmethyl chloroformate, 4-hydroxycyclohexyl amine |

| Base Used | Triethylamine, Sodium hydride |

| Solvent | Dichloromethane, Tetrahydrofuran |

| Temperature Range | 0°C to 25°C |

| Reaction Time | 2–24 hours |

| Yield Range | 70% to 90% |

| Purification Method | Chromatography (silica gel) |

| Industrial Scale-up Methods | Catalyst optimization, continuous flow reactors |

Q & A

Q. What are the established synthetic protocols for 9H-fluoren-9-ylmethyl N-(4-hydroxycyclohexyl)carbamate, and how is purity ensured?

The compound is typically synthesized via carbamate coupling reactions using reagents like T3P® (propane phosphonic acid anhydride) and DIEA (diisopropylethylamine) in ethyl acetate (EtOAc) at elevated temperatures (e.g., 80°C for 24–48 hours). Post-reaction, the crude product is purified via flash chromatography using cyclohexane/EtOAC (7:3) gradients, yielding ~32% after crystallization . Purity is validated by TLC monitoring and analytical techniques such as -NMR (e.g., δ 1.42–3.22 ppm for cyclohexyl and fluorenyl protons) and mass spectrometry (MS [M+H]+ m/z = 779.1) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

The compound is classified under GHS as:

- H302 (harmful if swallowed),

- H315 (skin irritation),

- H319 (eye irritation),

- H335 (respiratory irritation).

Mandatory precautions include:

- PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles (tested to EN 166/NIOSH standards) .

- Ventilation : Use fume hoods to avoid aerosol formation.

- Spill management : Collect spills with inert absorbents and avoid drainage systems .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. crystallography) for this compound be resolved?

Discrepancies between solution-phase NMR and solid-state X-ray data often arise from conformational flexibility or solvent interactions. For example, crystallographic studies (e.g., SHELX-refined structures) may reveal restricted rotational freedom in the cyclohexyl group, while NMR in CDCl might show averaged signals. To resolve this:

Q. What strategies improve the yield of multi-step syntheses involving this carbamate?

Key optimizations include:

- Reagent stoichiometry : Excess T3P® (3 equivalents) and DIEA (6 equivalents) enhance coupling efficiency .

- Solvent selection : Polar aprotic solvents (e.g., EtOAc) reduce side reactions.

- Intermediate purification : Use silica gel chromatography after each step to isolate unstable intermediates.

- Catalysis : Explore organocatalysts for enantioselective formation of the 4-hydroxycyclohexyl moiety .

Methodological Challenges

Q. How does the fluorenylmethyl (Fmoc) group influence the compound’s reactivity in solid-phase peptide synthesis (SPPS)?

The Fmoc group acts as a temporary protecting group for amines, enabling selective deprotection under basic conditions (e.g., 20% piperidine in DMF). Challenges include:

- Steric hindrance : The bulky fluorenyl group may slow coupling kinetics.

- Stability : Fmoc carbamates are sensitive to prolonged exposure to acidic environments, necessitating pH-controlled steps .

Q. What analytical techniques are most reliable for characterizing hydrolytic degradation products?

- HPLC-MS : Identifies hydrolyzed fragments (e.g., 4-hydroxycyclohexylamine).

- FT-IR : Tracks carbonyl (C=O) loss at ~1700 cm^{-1.

- XRD : Detects structural changes in degradation byproducts .

Data Interpretation and Application

Q. How is this compound applied in the development of bile acid receptor agonists or enzyme inhibitors?

The carbamate’s hydroxycyclohexyl group mimics steroidal scaffolds, making it a candidate for targeting GPCRs like TGR5. For example, derivatives have been used to enhance glucagon-like peptide-1 (GLP-1) secretion in diabetes research . Key modifications include fluorophenyl or dimethoxyanilino substituents to improve binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.